2-Ethoxycarbonyl-ethyl-phthalimide
Overview
Description
Preparation Methods
2-Ethoxycarbonyl-ethyl-phthalimide can be synthesized through various synthetic routes. One common method involves the reaction of o-phthalic acids or anhydrides with amines in isopropanol and water as solvents at reflux, using SiO2-tpy-Nb as a catalyst . This method yields the final product with moderate to excellent yields (41–93%) . Industrial production methods may involve similar reaction conditions but on a larger scale, ensuring the purity and consistency of the product.
Chemical Reactions Analysis
2-Ethoxycarbonyl-ethyl-phthalimide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include lithium hexamethyldisilazane in tetrahydrofuran for Claisen condensation . Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives of the isoindolinone structure.
Scientific Research Applications
2-Ethoxycarbonyl-ethyl-phthalimide has gained significant attention in scientific research due to its potential biological activity and therapeutic applications. It has been studied for its anticancer and neuroprotective effects, and clinical trials are underway to evaluate its safety and efficacy in humans. Additionally, it is used in the synthesis of various pharmaceutical compounds, herbicides, colorants, dyes, polymer additives, and photochromic materials .
Mechanism of Action
The mechanism of action of 2-Ethoxycarbonyl-ethyl-phthalimide involves its interaction with specific molecular targets and pathways. In medical research, it has been shown to have promising anticancer effects by inhibiting the activity of certain enzymes and proteins involved in cancer cell proliferation. The compound’s neuroprotective effects are attributed to its ability to modulate neurotransmitter levels and protect neurons from oxidative stress.
Comparison with Similar Compounds
2-Ethoxycarbonyl-ethyl-phthalimide is unique among isoindolinone derivatives due to its specific chemical structure and biological activity. Similar compounds include 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs, which have been studied for their anticancer and antioxidant properties .
Properties
IUPAC Name |
ethyl 3-(1,3-dioxoisoindol-2-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-2-18-11(15)7-8-14-12(16)9-5-3-4-6-10(9)13(14)17/h3-6H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLUGKCOXAPMON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383888 | |
Record name | Ethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4561-06-2 | |
Record name | Ethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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